Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride

説明

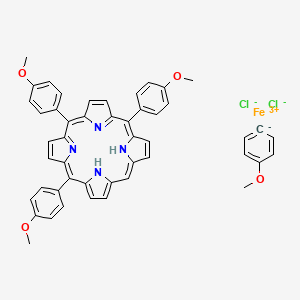

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride (FeTMPPCl) is a metalloporphyrin.

生物活性

Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride, commonly referred to as 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin iron(III) chloride (FeTMPPCl), is a metalloporphyrin compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various biological contexts.

- Molecular Formula : C₄₈H₃₆ClFeN₄O₄

- Molecular Weight : 824.12 g/mol

- IUPAC Name : Iron(3+); methoxybenzene; 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin; dichloride

- CAS Number : 36995-20-7

FeTMPPCl exhibits its biological activity primarily through photodynamic therapy (PDT). This involves the generation of reactive oxygen species (ROS) upon irradiation with light, particularly singlet oxygen (), which can induce cytotoxic effects in target cells.

Photodynamic Studies

Research has demonstrated that FeTMPPCl and its derivatives can effectively produce singlet oxygen when exposed to light. The quantum yield of production for FeTMPPCl is comparable to other metallo-porphyrins such as zinc and cadmium complexes. In a study involving Hep-2 human larynx carcinoma cells:

- Cell Treatment : Cells were treated with 1 µM of FeTMPPCl for 24 hours.

- Light Exposure : Subsequent exposure to visible light resulted in a dose-dependent reduction in cell viability.

- Cytotoxicity Order : The effectiveness followed the order: Cu-TMP < TMP < ZnTMP ≈ CdTMP, correlating with their respective singlet oxygen production capabilities .

Anticancer Activity

The ability of FeTMPPCl to generate ROS has been exploited in cancer therapy. Studies indicate that the compound can selectively target cancerous cells while sparing normal cells due to the higher uptake of porphyrins by tumor tissues.

Interaction with Amino Acids

FeTMPPCl has been shown to interact with aromatic amino acids like L-tryptophan and phenylalanine. These interactions are crucial for understanding its role in biological systems and potential applications in sensor development for detecting biomolecules.

Catalytic Properties

In addition to its photodynamic applications, FeTMPPCl serves as a catalyst in various organic reactions. Its unique electronic properties enable it to facilitate reactions typically requiring more complex catalytic systems.

Case Study 1: Photodynamic Efficacy in Cancer Cells

A study assessed the efficacy of FeTMPPCl against Hep-2 cells under varying light conditions. The results highlighted that:

- Survival Rate Reduction : Increased light exposure correlated with decreased cell survival.

- Mechanism Confirmation : The cytotoxicity was attributed to the generation of singlet oxygen and subsequent oxidative stress within the cells .

| Condition | Survival Rate (%) |

|---|---|

| Control (no light) | 90 |

| Low Light Exposure | 70 |

| Moderate Light Exposure | 50 |

| High Light Exposure | 20 |

Case Study 2: Sensor Development

FeTMPPCl has been incorporated into PVC membrane electrodes for selective detection of molybdate ions. The sensor's performance was evaluated based on sensitivity and selectivity:

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Response Time | <5 minutes |

| Selectivity Ratio | >100 (against common ions) |

特性

IUPAC Name |

iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32N4O3.C7H7O.2ClH.Fe/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42-43H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOPIALJZKUWLE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H39Cl2FeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of axial ligands affect the assembly properties of metalloporphyrins, specifically 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride?

A1: Research indicates that axial ligands significantly influence the self-assembly behavior of metalloporphyrins. For instance, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride, possessing one axial ligand, forms irregular nanoparticles with minimal supramolecular chirality when organized through Langmuir and Langmuir-Blodgett techniques. [] In contrast, metalloporphyrins with two trans axial ligands, like trans-dichloro(5,10,15,20-tetra-p-tolylporphyrinato)tin(IV) and trans-dihydroxo(5,10,15,20-tetra-p-tolylporphyrinato)tin(IV), assemble into nanofibrous structures exhibiting distinct supramolecular chirality despite the achiral nature of individual molecules. [] This suggests that the presence and arrangement of axial ligands play a crucial role in dictating the self-assembly patterns and resulting chirality of metalloporphyrins.

Q2: How does heat treatment affect the redox properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride adsorbed on high area carbon?

A2: Heat treatment significantly alters the redox behavior of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride adsorbed on high area carbon. In situ Fe K-edge X-ray absorption near-edge structure (XANES) studies reveal distinct differences in the electronic environment of iron within the porphyrin before and after heat treatment at 800°C in an inert atmosphere. [] Heat-treated 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride displays a monotonic shift in the absorption edge toward higher energies as the potential increases, indicating a change in the iron oxidation state. [] This shift, spanning approximately 2.5 eV, occurs over a broader potential range compared to the non-heat-treated counterpart, suggesting that heat treatment modifies the electronic structure and redox properties of the adsorbed iron porphyrin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。